molecular formula C18H24N2O4S B2964826 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide CAS No. 727694-63-5

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2964826
CAS No.: 727694-63-5
M. Wt: 364.46
InChI Key: WNFGETLQYJCOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C18H24N2O4S and a molecular weight of 364.46 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes an amino group, an ethoxyphenoxy group, and a sulfonamide group.

Scientific Research Applications

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

This compound should be stored at room temperature . It is harmful if swallowed . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with a suitable halogenating agent to form 4-ethoxyphenoxy halide.

    Amination: The 4-ethoxyphenoxy halide is then reacted with an amine, such as diethylamine, under controlled conditions to form the corresponding amine intermediate.

    Sulfonation: The amine intermediate is then subjected to sulfonation using a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group.

    Final Amination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxyphenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The ethoxyphenoxy and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-(4-methoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide
  • 3-amino-4-(4-propoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide
  • 3-amino-4-(4-butoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide

Uniqueness

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzene-1-sulfonamide is unique due to the presence of the ethoxyphenoxy group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and binding interactions with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-amino-4-(4-ethoxyphenoxy)-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-4-20(5-2)25(21,22)16-11-12-18(17(19)13-16)24-15-9-7-14(8-10-15)23-6-3/h7-13H,4-6,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFGETLQYJCOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.